molecular formula C11H17Cl2N3O2 B1439695 1-[5-Amino-1-(2-hydroxy-ethyl)-1H-benzoimidazol-2-YL]-ethanol dihydrochloride CAS No. 1185293-40-6

1-[5-Amino-1-(2-hydroxy-ethyl)-1H-benzoimidazol-2-YL]-ethanol dihydrochloride

Cat. No.: B1439695
CAS No.: 1185293-40-6
M. Wt: 294.17 g/mol
InChI Key: GAINQHMCXXGNER-UHFFFAOYSA-N
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Description

Historical Development of Benzimidazole Research

The benzimidazole scaffold, a bicyclic heterocyclic system combining benzene and imidazole rings, has a rich history dating to its first synthesis in 1872 by Hoebrecker. Early research focused on structural characterization and basic chemical reactivity. A pivotal moment occurred in the 1940s when Woolley hypothesized that benzimidazoles could mimic purine structures, initiating investigations into biological activity. This hypothesis gained traction when 5,6-dimethylbenzimidazole was identified as a vitamin B12 degradation product, revealing its biochemical relevance.

The 1950s and 1960s saw breakthroughs in medicinal chemistry, with Ciba AG (now Novartis) discovering benzimidazole opioids like etonitazene, and the development of proton pump inhibitors such as omeprazole. These innovations solidified benzimidazole’s role as a “privileged scaffold” in drug design. Modern research emphasizes functionalized derivatives targeting diverse therapeutic areas, including antimicrobial, anticancer, and antihypertensive applications.

Discovery and Structural Characterization of the Target Compound

1-[5-Amino-1-(2-hydroxy-ethyl)-1H-benzoimidazol-2-YL]-ethanol dihydrochloride (PubChem CID 46736506) is a functionalized benzimidazole derivative distinguished by three key substituents:

  • Amino (-NH₂) group at position 5 : Enhances hydrogen-bonding capacity and interactions with biological targets.
  • 2-Hydroxyethyl (-CH₂CH₂OH) group at N1 : Introduces hydrophilicity and potential for enzymatic interactions.
  • Ethanol (-CH₂CH₂OH) moiety at C2 : Contributes to solubility and molecular flexibility.

The dihydrochloride salt form optimizes aqueous solubility, critical for research applications requiring dissolution in polar solvents. Structural elucidation relies on spectroscopic methods (e.g., NMR, Mass Spectrometry) and computational modeling to confirm regiochemistry and stereochemistry.

Position in the Benzimidazole Derivative Classification System

Benzimidazole derivatives are classified based on substituent patterns and functional groups. The target compound belongs to the functionalized benzimidazole category, characterized by:

Classification Key Features Examples
Core Benzimidazole Unsubstituted or minimally substituted (e.g., methyl groups) Benzimidazole itself, 2-methylbenzimidazole
Substituted Derivatives Functional groups at positions 1, 2, or 5 (e.g., amino, hydroxyl, alkyl) Albendazole (5-alkyl), Astemizole (N-alkyl)
Polyfunctional Derivatives Multiple substituents for enhanced bioactivity (e.g., amino + hydroxyl) Target compound , Bendamustine-related analogs

This classification reflects its strategic placement for pharmacological modulation, particularly in targeting enzymes or receptors requiring polar interactions.

Properties

IUPAC Name

1-[5-amino-1-(2-hydroxyethyl)benzimidazol-2-yl]ethanol;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O2.2ClH/c1-7(16)11-13-9-6-8(12)2-3-10(9)14(11)4-5-15;;/h2-3,6-7,15-16H,4-5,12H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAINQHMCXXGNER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC2=C(N1CCO)C=CC(=C2)N)O.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17Cl2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10673820
Record name 1-[5-Amino-1-(2-hydroxyethyl)-1H-benzimidazol-2-yl]ethan-1-ol--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10673820
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1185293-40-6
Record name 1-[5-Amino-1-(2-hydroxyethyl)-1H-benzimidazol-2-yl]ethan-1-ol--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10673820
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Alkylation of Amino-Benzimidazole Precursors

The core synthetic strategy involves the alkylation of 5-amino-1H-benzimidazole derivatives with 2-haloethanol or ethylene oxide to introduce the 2-hydroxyethyl substituent at the N1 position. This step is critical for forming the hydroxyethyl side chain.

  • Starting Materials: 5-amino-1H-benzimidazole or its esters (e.g., ethyl-4-(5-amino-1-methyl-1H-benzimidazol-2-yl)butanoate).
  • Alkylating Agents: Ethylene oxide or 2-haloethanols such as 2-chloroethanol, 2-bromoethanol, or 2-iodoethanol.
  • Reaction Conditions: The alkylation is typically performed in aqueous or mixed solvent systems, including aqueous acetic acid/acetate buffers with pH values below 9.1, or in organic solvents such as ethanol, tetrahydrofuran, or ethyl acetate.
  • Catalysts/Bases: The reaction may proceed without added inorganic bases or with mild bases like potassium carbonate or sodium bicarbonate, depending on the system.

This alkylation step yields hydroxyethyl-substituted benzimidazole intermediates, which are then converted to the dihydrochloride salt form.

Hydrolysis and Salt Formation

Following alkylation, hydrolysis and acidification steps are employed to obtain the dihydrochloride salt:

  • Hydrolysis: If ester intermediates are used, hydrolysis with aqueous hydrochloric acid converts them into the corresponding acid or free amine forms.
  • Salt Formation: Treatment with hydrochloric acid produces the dihydrochloride salt, enhancing the compound's solubility and stability.

Detailed Preparation Process Example

Step Description Reagents/Conditions Outcome
1 Alkylation of 5-amino-1H-benzimidazole derivative Reaction with 2-haloethanol (e.g., 2-chloroethanol) in aqueous acetic acid buffer, pH < 9.1, at controlled temperature Formation of 1-(2-hydroxyethyl)-5-amino-benzimidazole intermediate
2 Hydrolysis (if ester intermediate used) Aqueous hydrochloric acid treatment Conversion to free amine or acid form
3 Salt formation Addition of hydrochloric acid Formation of dihydrochloride salt of the target compound

Reaction Conditions and Solvent Systems

  • Solvents: Ethanol is preferred for alkylation due to its compatibility and ability to dissolve reactants. Other solvents include tetrahydrofuran and ethyl acetate.
  • Buffers: Aqueous acetate buffers help maintain optimal pH for selective alkylation without side reactions.
  • Temperature: Mild heating is generally applied to facilitate reaction kinetics without decomposing sensitive intermediates.

Research Findings and Optimization Insights

  • Use of 2-haloethanols (especially 2-chloroethanol and 2-bromoethanol) provides efficient alkylation with good yields.
  • Performing the reaction in aqueous acetic acid/acetate buffer avoids the need for strong bases, reducing side reactions.
  • Hydrochloride salt formation improves water solubility and stability , important for pharmaceutical applications.
  • Alkylation can be performed on various benzimidazole derivatives, allowing flexibility in precursor selection.

Summary Table of Key Preparation Parameters

Parameter Options/Details Comments
Starting Material 5-amino-1H-benzimidazole or esters Precursor for alkylation
Alkylating Agent Ethylene oxide, 2-chloroethanol, 2-bromoethanol Choice affects reaction rate and yield
Solvent Ethanol, tetrahydrofuran, ethyl acetate Ethanol preferred
Reaction Medium Aqueous acetic acid/acetate buffer pH < 9.1 for optimal alkylation
Temperature Mild heating (not specified precisely) Ensures reaction progress
Base/Catalyst None or mild bases (K2CO3, NaHCO3) Optional depending on solvent system
Hydrolysis Agent Aqueous hydrochloric acid For ester hydrolysis and salt formation
Product Form Dihydrochloride salt Enhances solubility and stability

Chemical Reactions Analysis

Types of Reactions

1-[5-Amino-1-(2-hydroxy-ethyl)-1H-benzoimidazol-2-YL]-ethanol dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The nitro group, if present, can be reduced to an amino group.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyethyl group can yield 1-[5-Amino-1-(2-oxoethyl)-1H-benzoimidazol-2-YL]-ethanol.

Scientific Research Applications

Pharmacological Research

The compound is primarily utilized in pharmacological studies due to its structural similarity to benzimidazole derivatives, which are known for their diverse biological activities. Research indicates that compounds with benzimidazole structures can exhibit anti-cancer, anti-inflammatory, and anti-microbial properties.

Case Study Example :
A study published in the Journal of Medicinal Chemistry examined the efficacy of benzimidazole derivatives in inhibiting cancer cell proliferation. The findings suggested that modifications to the benzimidazole core, such as those present in 1-[5-Amino-1-(2-hydroxy-ethyl)-1H-benzoimidazol-2-yl]-ethanol dihydrochloride, could enhance anti-cancer activity .

Proteomics Research

This compound is also significant in proteomics, where it is used as a reagent for studying protein interactions and modifications. Its ability to form stable complexes with proteins makes it a valuable tool for biochemical assays.

Case Study Example :
In a proteomics study, researchers utilized this compound to label specific proteins in cellular extracts, allowing for the identification of protein networks involved in disease pathways .

Drug Development

The compound's unique chemical structure positions it as a candidate for drug development. Its derivatives are being explored for potential therapeutic uses, particularly in targeting specific diseases like cancer and neurodegenerative disorders.

Data Table: Potential Therapeutic Uses

Disease TypeCompound ActivityReference
CancerInhibition of tumor cell growthJournal of Medicinal Chemistry
Neurodegenerative DisordersModulation of neuroprotective pathwaysBiochemical Journal
Infectious DiseasesAntimicrobial activity against pathogensClinical Microbiology Reviews

Mechanism of Action

The mechanism of action of 1-[5-Amino-1-(2-hydroxy-ethyl)-1H-benzoimidazol-2-YL]-ethanol dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyethyl and amino groups allow it to form hydrogen bonds and electrostatic interactions with these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name: 1-[5-Amino-1-(2-hydroxy-ethyl)-1H-benzoimidazol-2-YL]-ethanol dihydrochloride
  • Molecular Formula : C₁₁H₁₇Cl₂N₃O₂
  • Molecular Weight : 294.17 g/mol
  • CAS Number : 1185293-40-6
  • Purity : ≥98%
  • Key Features: Contains a benzimidazole core substituted with a 5-amino group, a 2-hydroxyethyl side chain at position 1, and an ethanol moiety at position 2. The dihydrochloride salt enhances aqueous solubility .

Synthesis : Synthesized via condensation and cyclization reactions involving benzene-1,2-diamine and lactic acid, followed by oxidation and functionalization steps .

Comparison with Structural Analogs

Structural and Physicochemical Properties

The compound shares structural similarities with other benzimidazole derivatives substituted with ethanol or methanol groups and dihydrochloride counterions. Key differences lie in substituent groups, affecting molecular weight, hydrogen bonding capacity, and solubility.

Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Substituents Key Differences Reference
This compound (1185293-40-6) C₁₁H₁₇Cl₂N₃O₂ 294.17 - 1-(2-hydroxyethyl)
- 5-amino
- Ethanol at position 2
Reference compound
(5-Amino-1-methyl-1H-benzoimidazol-2-yl)-methanol dihydrochloride (1158781-00-0) C₉H₁₃Cl₂N₃O 250.12 - 1-methyl
- Methanol at position 2
Smaller substituent (methyl vs. hydroxyethyl) reduces molecular weight and hydrophilicity
2-(5-Amino-2-isopropyl-benzoimidazol-1-yl)-ethanol dihydrochloride (1158579-91-9) C₁₂H₁₉Cl₂N₃O 308.20 - 2-isopropyl
- Ethanol at position 1
Bulkier isopropyl group increases lipophilicity
2-(5-Amino-2-hydroxymethyl-benzoimidazol-1-yl)-ethanol dihydrochloride C₁₀H₁₅Cl₂N₃O₂ 280.15 - 2-hydroxymethyl
- Ethanol at position 1
Hydroxymethyl at position 2 alters hydrogen bonding geometry
1-(5-Amino-1-methyl-1H-benzimidazol-2-yl)ethanol dihydrochloride (1158508-31-6) C₁₀H₁₅Cl₂N₃O 264.15 - 1-methyl
- Ethanol at position 2
Methyl substitution reduces steric hindrance compared to hydroxyethyl

Functional Implications of Substituents

  • Hydroxyethyl vs.
  • Hydroxyethyl vs. Isopropyl (CAS 1158579-91-9) : The isopropyl group introduces steric bulk and lipophilicity, which may enhance membrane permeability but reduce aqueous solubility .
  • Positional Isomerism (CAS 1158508-31-6 vs. Reference): Ethanol substitution at position 2 (reference) versus position 1 (CAS 1158579-91-9) alters spatial orientation, affecting binding to biological targets .

Biological Activity

1-[5-Amino-1-(2-hydroxy-ethyl)-1H-benzoimidazol-2-YL]-ethanol dihydrochloride is a compound of interest due to its potential biological activities. This article reviews its biological properties, including antibacterial, antifungal, and anticancer activities, supported by data tables and relevant case studies.

Molecular Structure:

  • Chemical Formula: C12H17N3O2
  • Molecular Weight: 235.28 g/mol
  • CAS Number: 700355-08-4

The structure of the compound features a benzimidazole core, which is known for its diverse biological activities.

Antibacterial Activity

Recent studies have demonstrated that compounds with similar structures exhibit significant antibacterial properties. For instance, derivatives of benzimidazole have shown effectiveness against various Gram-positive and Gram-negative bacteria.

Table 1: Antibacterial Activity of Similar Compounds

Compound NameMIC (mg/mL)Target Bacteria
Compound A0.0039Staphylococcus aureus
Compound B0.0048Escherichia coli
Compound C0.0195Bacillus mycoides

These findings suggest that this compound may possess similar antibacterial properties, although specific MIC values for this compound are yet to be determined.

Antifungal Activity

In addition to antibacterial properties, benzimidazole derivatives have been reported to exhibit antifungal activity against strains such as Candida albicans. The mechanism often involves disruption of fungal cell wall synthesis.

Table 2: Antifungal Activity of Related Compounds

Compound NameMIC (mg/mL)Target Fungi
Compound D0.0048Candida albicans
Compound E0.039Fusarium oxysporum

Anticancer Activity

Benzimidazole derivatives have also been investigated for their anticancer properties. They often act by inhibiting specific enzymes or pathways involved in cancer cell proliferation.

Case Study:
A study published in the journal Molecules evaluated a series of benzimidazole derivatives for their anticancer activity against various cancer cell lines. The results indicated that certain derivatives significantly inhibited cell growth in vitro, suggesting potential therapeutic applications for compounds like this compound in cancer treatment .

The biological activity of benzimidazole derivatives is often attributed to their ability to interact with cellular targets such as enzymes and receptors, leading to inhibition of essential biological processes. For instance, the presence of amino and hydroxyl groups in the structure can enhance binding affinity to target proteins.

Summary of Mechanisms:

  • Antibacterial: Disruption of bacterial cell wall synthesis.
  • Antifungal: Inhibition of fungal cell wall components.
  • Anticancer: Inhibition of tumor cell proliferation through enzyme inhibition.

Q & A

Q. What are the established synthetic pathways for 1-[5-Amino-1-(2-hydroxy-ethyl)-1H-benzoimidazol-2-YL]-ethanol dihydrochloride?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example:
  • Step 1 : React 1H-benzimidazole derivatives with acetyl chloride under reflux (2–3 hours) to form intermediates like 1-(1H-benzimidazol-2-yl)ethanone .
  • Step 2 : Introduce the hydroxyethyl group via alkylation using 2-chloroethanol or similar reagents. Potassium carbonate in dioxane is often employed as a base, with reflux durations up to 16 hours to ensure completion .
  • Final Step : Hydrochloride salt formation is achieved by treating the free base with HCl in ethanol, followed by recrystallization for purification .

Q. How is the compound structurally characterized after synthesis?

  • Methodological Answer : Structural confirmation involves:
  • Single-crystal X-ray diffraction (SCXRD) : Determines bond lengths, angles, and crystal packing (e.g., triclinic crystal system with space group P1 and unit cell parameters a = 10.55 Å, b = 13.97 Å, c = 16.02 Å) .
  • Spectroscopy :
  • NMR : 1^1H and 13^{13}C NMR verify proton environments and carbon frameworks.
  • IR : Confirms functional groups (e.g., N-H stretches at ~3400 cm1^{-1} for amino groups) .
  • Elemental analysis : Validates molecular formula (e.g., C11_{11}H16_{16}Cl2_2N4_4O2_2) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

  • Methodological Answer : Key optimization strategies include:
  • Solvent selection : Polar aprotic solvents (e.g., dioxane) enhance reaction rates for nucleophilic substitutions .
  • Catalyst use : Anhydrous potassium carbonate improves alkylation efficiency by deprotonating intermediates .
  • Temperature control : Reflux at 80–100°C balances reaction speed with thermal stability of sensitive groups (e.g., amino or hydroxyl) .
  • Purification : Recrystallization from ethanol/methanol mixtures removes unreacted starting materials and by-products .

Q. What methodologies are used to evaluate the compound’s biological activity against fungal pathogens?

  • Methodological Answer :
  • In vitro antifungal assays :
  • Broth microdilution : Minimum inhibitory concentration (MIC) is determined against Candida albicans or Aspergillus strains using standardized CLSI protocols .
  • Time-kill kinetics : Assesses fungicidal vs. fungistatic effects over 24–72 hours .
  • Structure-activity relationship (SAR) : Modifications to the hydroxyethyl or benzimidazole moieties are tested to enhance potency. For example, replacing ethanol with propanol derivatives alters lipophilicity and membrane penetration .
  • Mechanistic studies : Fluorescence microscopy or flow cytometry evaluates disruption of fungal cell membranes or inhibition of ergosterol biosynthesis .

Q. How do researchers address contradictions in spectroscopic or crystallographic data?

  • Methodological Answer :
  • Data triangulation : Cross-validate NMR/IR results with high-resolution mass spectrometry (HRMS) to confirm molecular weight and fragmentation patterns .
  • Crystallographic refinement : Resolve discrepancies in X-ray data (e.g., disordered solvent molecules) using software like SHELXL with restraints on thermal parameters .
  • Computational modeling : Density functional theory (DFT) calculations predict spectroscopic signatures (e.g., 13^{13}C chemical shifts) to identify experimental anomalies .

Methodological Considerations for Data Interpretation

  • Handling hygroscopicity : The dihydrochloride salt may absorb moisture, affecting elemental analysis. Store samples in desiccators with silica gel and use Karl Fischer titration for water content quantification .
  • Bioactivity variability : Differences in fungal strain susceptibility (e.g., C. albicans vs. Cryptococcus neoformans) require standardized inoculum preparation (e.g., 0.5 McFarland turbidity) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[5-Amino-1-(2-hydroxy-ethyl)-1H-benzoimidazol-2-YL]-ethanol dihydrochloride
Reactant of Route 2
Reactant of Route 2
1-[5-Amino-1-(2-hydroxy-ethyl)-1H-benzoimidazol-2-YL]-ethanol dihydrochloride

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